molecular formula C4H9NO3 B13610976 3-Amino-2-hydroxy-2-methylpropanoic acid CAS No. 76412-53-8

3-Amino-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13610976
CAS No.: 76412-53-8
M. Wt: 119.12 g/mol
InChI Key: ZOUFWABTGGIWTK-UHFFFAOYSA-N
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Description

Contextualization as a β-Amino Acid and Serine Derivative

The structure of 3-Amino-2-hydroxy-2-methylpropanoic acid allows for its classification from two important perspectives. Firstly, it is a β-amino acid . This designation arises because its amino group (-NH₂) is attached to the beta-carbon (C3) relative to the carboxyl group (-COOH). This contrasts with proteinogenic α-amino acids, where the amino group is on the alpha-carbon (C2). nih.govwikipedia.org This structural difference is significant, as peptides incorporating β-amino acids, known as β-peptides, often exhibit fundamentally different secondary structures and possess enhanced stability against enzymatic degradation. nih.govacs.orgpeptide.com

Secondly, the compound can be understood as a derivative of the proteinogenic amino acid Serine . Serine is 2-amino-3-hydroxypropanoic acid. An isomer of serine is isoserine, which has the structure 3-amino-2-hydroxypropanoic acid. This compound is a direct derivative of isoserine, specifically 2-methylisoserine . The addition of a methyl group to the alpha-carbon (C2) creates a quaternary, chiral center, a feature that imparts significant conformational constraints. enamine.net

Significance in Non-Proteinogenic Amino Acid Research

The field of non-proteinogenic amino acid research focuses on creating novel molecular tools and therapeutic candidates by modifying standard amino acid structures. nih.govacs.orgwiley-vch.de The significance of this compound in this context stems from its combination of two powerful modifications: the β-amino acid backbone and α-methylation.

Research has consistently shown that incorporating NPAAs into peptide sequences can dramatically improve their drug-like properties. nih.gov

Resistance to Proteolysis: The backbone of typical peptides is susceptible to rapid breakdown by proteases in the body. The altered spacing of the peptide bond in β-amino acids makes them poor substrates for these enzymes, thereby increasing the peptide's metabolic stability and biological half-life. nih.govchiroblock.com

Conformational Control: The introduction of a methyl group on the α-carbon, as seen in this compound, restricts the rotational freedom of the peptide backbone. enamine.net This reduction in conformational flexibility can lock a peptide into a specific bioactive shape, potentially leading to higher binding affinity and selectivity for its biological target. nih.gov α-methylation has been shown to stabilize helical structures and further enhance resistance to proteolysis. enamine.netnih.gov

Therefore, this compound represents a bifunctional building block. Its use in peptide synthesis could simultaneously confer proteolytic stability (from its β-amino nature) and enforce a specific conformation (from its α-methyl group), making it a valuable tool for designing potent and durable peptide-based therapeutics or peptidomimetics. acs.orgnih.gov

Historical Perspective of Discovery and Early Academic Inquiry

Specific historical details regarding the first synthesis and initial academic studies of this compound are not extensively documented in prominent scientific literature. As a synthetic, non-natural compound, it does not have a history of discovery from a natural source.

Its emergence is more broadly situated within the modern era of synthetic organic chemistry and medicinal chemistry, where the systematic exploration of non-proteinogenic amino acids has become a key strategy in drug discovery. The synthesis and study of compounds like 2-methylisoserine are driven by a rational design approach, where chemists create novel amino acid building blocks to investigate how specific structural changes can influence the properties of peptides. The development of such compounds is a direct result of the growing understanding of the benefits conferred by features like β-amino acid backbones and α-alkylation, rather than a singular historical event of discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76412-53-8

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

3-amino-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)

InChI Key

ZOUFWABTGGIWTK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Hydroxy 2 Methylpropanoic Acid and Its Enantiomers

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers highly selective and environmentally benign routes to chiral compounds. Enzymes operating under mild conditions can provide exceptional levels of enantio- and regioselectivity, making them valuable tools for the synthesis of complex molecules like 3-amino-2-hydroxy-2-methylpropanoic acid.

Enzymatic kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of only one enantiomer of a racemic substrate, allowing the unreacted substrate and the transformed product to be separated. For the synthesis of enantiopure this compound, this typically involves the resolution of a racemic precursor, such as an ester or an amide derivative. researchgate.net Hydrolase enzymes, particularly lipases and amidases, are frequently used for this purpose. researchgate.net For example, the racemic ester of a β-amino acid can be selectively hydrolyzed by a lipase, yielding one enantiomer as the carboxylic acid and leaving the other as the unreacted ester. researchgate.net

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are enzymes that catalyze the hydrolysis of a non-peptide amide bond to the corresponding carboxylic acid and ammonia. nih.gov Their enantioselective properties make them powerful biocatalysts for the kinetic resolution of racemic amides to produce optically pure carboxylic acids and amides. nih.govresearchgate.net

A notable application of this strategy has been demonstrated in the synthesis of structurally related compounds. For instance, a highly enantioselective amidase from Klebsiella oxytoca was used to resolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide. researchgate.net The enzyme selectively hydrolyzed the (R)-amide to (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, leaving the (S)-amide unreacted. nih.govresearchgate.net This process was successfully scaled up to a 1500 L reactor, yielding the (R)-acid with over 99% enantiomeric excess (ee) and greater than 98% purity. nih.govresearchgate.net Similarly, a novel S-enantioselective amidase from Arthrobacter sp. S-2 was identified, which acts on the same substrate to produce (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. researchgate.net These examples highlight the potential of amidases for the large-scale production of enantiomerically pure α-hydroxy-β-amino acid analogues.

Enzyme SourceSubstrateProduct(s)Selectivity
Klebsiella oxytoca(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamideR-selective
Arthrobacter sp. S-2(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamideS-selective

Oxynitrilases (hydroxynitrile lyases) catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, producing chiral cyanohydrins. These cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy acids. A potential enantioselective pathway to α-hydroxy-β-amino acids using an oxynitrilase involves the conversion of a suitable amino ketone precursor. researchgate.net Depending on the choice of a (R)- or (S)-selective oxynitrilase, it is possible to form either enantiomer of the corresponding cyanohydrin. researchgate.net Subsequent hydrolysis of the nitrile group would yield the target this compound. This approach establishes the critical quaternary stereocenter in a highly enantioselective enzymatic step. researchgate.net

Enoate reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric bioreduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated carboxylic acids (enoates). nih.govresearchgate.net This reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), and cofactor recycling systems are often employed to make the process economically viable. researchgate.net While direct synthesis of this compound via this method is not documented, ERs are used to produce related chiral hydroxypropanoates from unsaturated precursors. nih.gov For example, ERs have been used for the bioreduction of 2-arylpropenoic acid methyl esters. nih.gov The enzymatic reduction of an appropriately substituted α,β-unsaturated precursor could generate a chiral propanoate derivative, which could then be chemically converted to the final target molecule. ERs from various microorganisms, including Clostridia species, have demonstrated the ability to hydrogenate a broad spectrum of substrates. nih.gov

Enzyme ClassReaction TypeSubstrate ClassKey Feature
Enoate Reductase (ER)Asymmetric bioreductionActivated C=C bonds (e.g., in enoates)Creates chiral centers via stereoselective hydrogenation nih.govnih.gov

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides deterministic control over stereochemistry through the use of chiral auxiliaries, catalysts, or starting materials. These methods are crucial for accessing enantiomerically pure compounds that are not readily accessible through biocatalysis.

A robust method for the synthesis of chiral β²,²-amino acids, including (R)-3-amino-2-hydroxy-2-methylpropanoic acid, involves the stereoselective alkylation of isoserine derivatives. acs.orgnih.gov This approach begins with a conveniently protected L-isoserine, which is reacted with 2,2,3,3-tetramethoxybutane (B127872) in an acid-catalyzed tandem reaction to form a chiral bicyclic N,O-acetal. acs.orgnih.gov This rigid scaffold controls the stereochemical outcome of subsequent reactions. acs.org

The key step is the diastereoselective alkylation at the α-position of this bicyclic intermediate. acs.orgnih.gov The bicyclic N,O-acetal is dissolved in a solvent such as dry tetrahydrofuran (B95107) (THF) and treated with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHDMS) at low temperatures (e.g., -78 °C). acs.org The subsequent addition of an alkylating agent, in this case, a methyl source, leads to the formation of the quaternary α-carbon stereocenter. acs.org Quantum mechanical calculations have shown that the alkylation proceeds via a concave-face attack, which is favored due to reduced torsional and steric strain. acs.orgnih.gov The final step involves the acidic hydrolysis of the alkylated scaffold to release the free β²,²-amino acid, yielding (R)-3-amino-2-hydroxy-2-methylpropanoic acid in high yield (98%). acs.org This synthetic methodology provides access to enantiopure α-alkylisoserine derivatives bearing a quaternary stereocenter. acs.orgnih.gov

StepDescriptionReagents/ConditionsOutcome
1Bicyclic Acetal FormationProtected L-isoserine, 2,2,3,3-tetramethoxybutane, acid catalystChiral bicyclic N,O-acetal intermediate acs.orgnih.gov
2Diastereoselective AlkylationDry THF, HMPA, LHDMS, -78 °C, Methylating agentIntroduction of methyl group at α-position to form quaternary center acs.org
3HydrolysisAcidic conditions(R)-3-Amino-2-hydroxy-2-methylpropanoic acid acs.org

Acid-Catalyzed Tandem N,O-Acetalization and Intramolecular Transcarbamoylation from L-Isoserine

A notable strategy for the synthesis of chiral β-amino acid derivatives involves an acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation reaction. This process utilizes conveniently protected L-isoserine and 2,2,3,3-tetramethoxybutane to create chiral bicyclic N,O-acetal isoserine derivatives. nih.gov The thermodynamic stability of the resulting diastereoisomers is governed by the delicate balance of steric interactions between the various functional groups, which in turn dictates the experimental product distribution. nih.gov These chiral isoserine derivatives can then undergo diastereoselective alkylation at the α-position. nih.gov This alkylation can proceed with either retention or inversion of configuration, depending on the relative configuration of the stereocenters. nih.gov Subsequent acidic hydrolysis of these alkylated scaffolds yields enantiopure α-alkylisoserine derivatives, providing a pathway to compounds like this compound. nih.gov

Sharpless Asymmetric Dihydroxylation in α-Methyl Isoserine Synthesis

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice between dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands determines the resulting stereochemistry of the diol. wikipedia.org For the synthesis of α-methyl isoserine precursors, a suitably substituted alkene can be subjected to Sharpless dihydroxylation to introduce the two hydroxyl groups with high enantioselectivity. mdpi.com The reaction is typically performed with a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, to regenerate the osmium tetroxide catalyst, making the process more cost-effective and environmentally benign. wikipedia.org The resulting chiral diol is a key intermediate that can be further elaborated to yield the target α-methyl isoserine.

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

Reagent Function Common Examples
Osmium Catalyst Forms the vicinal diol Osmium tetroxide (OsO₄)
Chiral Ligand Induces enantioselectivity (DHQD)₂PHAL, (DHQ)₂PHAL
Stoichiometric Oxidant Regenerates the osmium catalyst K₃Fe(CN)₆, NMO
Additive Accelerates reaction for some substrates Methanesulfonamide

Nucleophilic Ring Opening of Quaternary Sulfamidates for β²,²-Amino Acid Access

A versatile method for the synthesis of β²,²-amino acids, which possess a quaternary stereocenter at the α-position, involves the nucleophilic ring-opening of cyclic sulfamidates. nih.govnih.govacs.org This strategy often begins with an α-alkylisoserine, such as α-benzylisoserine, which is transformed into a five-membered ring cyclic sulfamidate. nih.govnih.gov This chiral sulfamidate scaffold is then subjected to regioselective ring-opening by various nucleophiles. nih.govnih.gov This reaction typically proceeds with inversion of configuration at the tetrasubstituted carbon center. acs.org A range of nucleophiles, including azide, thiols, and amines, can be employed to introduce diverse functionalities at the α-position, leading to a variety of enantiopure β²,²-amino acids. nih.govacs.org This method has been successfully applied to the synthesis of α-benzyl-α-heterofunctionalized-β-alanines and α-benzylnorlanthionine derivatives. nih.govnih.gov

Diazotization Reactions in Synthesis of Related Hydroxy Acids

Diazotization of primary aliphatic amines offers a direct route to convert an amino group into a hydroxyl group. This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org In the context of amino acid synthesis, this method can be used to convert an α-amino acid into the corresponding α-hydroxy acid. researchgate.netnih.govresearchgate.net For instance, 2-methyl-L-phenylalanine hydrochloride can be subjected to a diazotization reaction to yield (S)-2-hydroxy-3-phenyl-2-methylpropanoic acid with retention of configuration. google.com The mechanism is presumed to proceed through a double inversion involving an α-lactone intermediate. nih.gov While this method is straightforward, the instability of the intermediate aliphatic diazonium salt can lead to a mixture of products from substitution, elimination, and rearrangement reactions. organic-chemistry.org

Comparative Analysis of Synthetic Strategies

Efficiency and Enantioselectivity Considerations in Diverse Pathways

The synthesis of enantiomerically pure β-amino acids has been approached through various catalytic asymmetric strategies, including the hydrogenation of enamines, addition of nucleophiles to imines, and conjugate addition reactions. nih.gov Catalytic enantioselective conjugate addition is a particularly prominent method due to the ready availability of α,β-unsaturated carbonyl compounds as starting materials. nih.gov For example, copper-catalyzed hydroamination of cinnamate (B1238496) derivatives has been shown to produce β-amino acid derivatives with high yield and enantioselectivity. nih.gov The choice of ligand in these catalytic systems is crucial for controlling the regioselectivity of the reaction. nih.gov Enzymatic methods, such as lipase-catalyzed hydrolysis of racemic β-amino esters, also offer an efficient route to enantiopure β-amino acids, often with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com

Table 2: Comparison of Enantioselective Strategies for β-Amino Acid Synthesis

Synthetic Strategy Key Features Typical Enantioselectivity
Catalytic Asymmetric Conjugate Addition Readily available starting materials, ligand-controlled selectivity. nih.gov High to excellent
Enzymatic Resolution High enantioselectivity, mild reaction conditions. mdpi.com Often ≥99% ee
Sharpless Asymmetric Dihydroxylation Predictable stereochemical outcome, applicable to a wide range of alkenes. wikipedia.org High
Nucleophilic Ring-Opening of Sulfamidates Access to quaternary centers, stereospecific inversion of configuration. acs.org High (based on chiral precursor)

Strategic Use of Chiral Auxiliaries and Starting Materials

Chiral auxiliaries play a pivotal role in asymmetric synthesis by temporarily introducing a chiral element that directs the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary can be removed. Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. In the context of amino acid synthesis, the Schöllkopf chiral auxiliary, a bis-lactim ether derived from the cyclization of a chiral α-amino acid (like valine) with glycine, has been widely used. biosynth.com Deprotonation of the Schöllkopf auxiliary at the prochiral α-carbon followed by trapping with an electrophile proceeds with high diastereoselectivity, typically greater than 95% d.e. biosynth.com The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate. biosynth.com Subsequent mild acidic hydrolysis cleaves the auxiliary to furnish the desired α-substituted amino acid with high enantiopurity. biosynth.com The use of naturally occurring chiral molecules, such as amino acids, as starting materials is another effective strategy for introducing chirality into the target molecule. mdpi.com

Stereochemical Investigations and Chiral Purity Determination

Enantiomeric Forms and their Significance in Research

3-Amino-2-hydroxy-2-methylpropanoic acid exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The significance of these distinct enantiomeric forms is particularly pronounced in the fields of bioorganic chemistry and pharmaceutical development. organic-chemistry.org

As a quaternary α-amino acid, the inclusion of 2-Methylserine into a peptide chain introduces significant conformational restrictions. organic-chemistry.org This structural constraint is of great interest to researchers as it can enhance the biological activity of peptides and increase their resistance to enzymatic degradation. organic-chemistry.org The specific stereochemistry of the amino acid building block dictates the resulting three-dimensional structure and, consequently, the function of the peptide or peptidomimetic. researchgate.net

Enantiomerically pure forms of 2-Methylserine serve as crucial chiral building blocks in the synthesis of complex molecules. researchgate.netmyskinrecipes.com In pharmaceutical research, the use of a single enantiomer is often essential for developing drugs with high specificity and efficacy, as different enantiomers of a compound can exhibit vastly different pharmacological activities. evitachem.comlibretexts.org The (S)-enantiomer, for instance, is a valuable intermediate in the synthesis of various enantiomerically pure compounds. myskinrecipes.com Therefore, access to and analytical control of individual enantiomers of this compound is fundamental for advancing research into novel therapeutics and understanding biological processes. organic-chemistry.org

Methods for Chiral Purity Assessment

Determining the chiral purity, or the relative amounts of each enantiomer in a sample, is essential. A variety of analytical techniques are employed for this purpose, often involving the use of spectroscopic methods, sometimes in conjunction with chiral derivatizing agents.

Spectroscopic methods are powerful tools for assigning the absolute configuration of chiral centers and assessing enantiomeric purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are frequently utilized.

The modified Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral alcohols and amines. The method involves derivatizing the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters or amides.

The underlying principle is that the phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field. In the resulting diastereomers, protons on one side of the MTPA plane in the NMR spectrum will be shielded (shifted to a higher field), while those on the other side will be deshielded (shifted to a lower field). By comparing the ¹H NMR spectra of the two diastereomers (one formed with (R)-MTPA and the other with (S)-MTPA) and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute stereochemistry of the original compound can be deduced. For this compound, both the hydroxyl and amino groups can potentially be derivatized for this analysis.

Derivatization with chiral reagents is a common strategy to facilitate the separation and analysis of enantiomers. Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), reacts with the primary amino group of this compound. This reaction forms a dinitrophenyl (DNP) derivative, which introduces a strong chromophore.

The presence of the DNP group enhances detection by UV-Vis or circular dichroism spectroscopy. While Sanger's reagent itself is not chiral, the resulting DNP-amino acid can be analyzed using chiral chromatography (e.g., HPLC with a chiral stationary phase), where the diastereomeric interactions with the column material allow for the separation of the enantiomers. Similar reagents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are inherently chiral and convert the enantiomers into diastereomers that can be more easily separated and quantified by standard reverse-phase HPLC.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org Enantiomers rotate light to an equal extent but in opposite directions. libretexts.org The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). wikipedia.org This property is the basis for determining the enantiomeric excess (ee) of a sample.

The specific rotation [α] is a standardized value for a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). wikipedia.orgmasterorganicchemistry.com The observed rotation (α) of a mixture is measured using a polarimeter. The enantiomeric excess can then be calculated using the formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero. libretexts.org For example, if the pure (S)-enantiomer of a compound has a specific rotation of +60°, and a mixture exhibits a specific rotation of +30°, the enantiomeric excess would be 50% in favor of the (S)-enantiomer. This indicates the mixture contains 75% of the (S)-enantiomer and 25% of the (R)-enantiomer.

Table 1: Illustrative Calculation of Enantiomeric Excess This table uses hypothetical specific rotation values for this compound for illustrative purposes.

SampleHypothetical Specific Rotation of Pure (S)-enantiomer ([α]max)Observed Specific Rotation ([α]observed)Calculated Enantiomeric Excess (% ee)Composition
Pure (S)-enantiomer+50.0°+50.0°100%100% (S), 0% (R)
Mixture A+50.0°+25.0°50%75% (S), 25% (R)
Racemic Mixture+50.0°0.0°0%50% (S), 50% (R)
Mixture B+50.0°-10.0°-20% (or 20% ee of (R))40% (S), 60% (R)

Spectroscopic Techniques for Configurational Assignment

Stereochemical Control in Synthesis

Achieving stereochemical control during the synthesis of this compound is crucial for obtaining enantiomerically pure material. Several strategies are employed to this end, including asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create a specific stereoisomer directly. One effective approach is the Sharpless asymmetric dihydroxylation, which can be used to introduce the hydroxyl group and the adjacent chiral center with high stereoselectivity. researchgate.netnih.gov For example, this method can be applied to a precursor like the Weinreb amide of 2-methyl-2-propenoic acid to produce an enantiomerically pure diol, which is then converted through a series of steps into the desired (R)- or (S)-α-methylserine. researchgate.net The choice of the chiral ligand (e.g., AD-mix-α vs. AD-mix-β) in the dihydroxylation step dictates which enantiomer is formed.

Another strategy involves chiral resolution, where a racemic mixture is separated into its constituent enantiomers. This can be achieved through methods such as preferential crystallization or by using enzymes that act selectively on one enantiomer.

Table 2: Strategies for Stereochemical Control

StrategyMethodDescription
Asymmetric SynthesisSharpless Asymmetric DihydroxylationUses a chiral catalyst to convert an achiral alkene precursor into a chiral diol with high enantioselectivity. The diol is then converted to the final amino acid. researchgate.net
Use of Chiral AuxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Chiral ResolutionEnzymatic ResolutionAn enzyme selectively catalyzes a reaction on only one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted forms.
Preferential CrystallizationOne enantiomer is selectively crystallized from a supersaturated solution of the racemate, leaving the other enantiomer enriched in the solution.

Diastereoselective Alkylation Mechanisms

The asymmetric synthesis of α-branched chiral carboxylic acids, a class of compounds to which this compound belongs, is frequently achieved through the diastereoselective alkylation of N-acyl oxazolidinones, commonly known as Evans chiral auxiliaries. This methodology provides a robust and predictable way to control the stereochemistry at the α-carbon.

The mechanism commences with the acylation of a chiral oxazolidinone auxiliary, for instance, one derived from an amino alcohol like (S)-valinol or (S)-phenylalaninol. The resulting N-acyl oxazolidinone is then deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures. This deprotonation selectively forms a (Z)-enolate. The geometry of this enolate is crucial for the subsequent stereochemical control.

The metal counterion of the base chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation results in a rigid, bicyclic conformation of the enolate. In this fixed conformation, one face of the planar enolate is effectively shielded by the bulky substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl (B1604629) group).

Consequently, when an electrophile, such as a methyl halide, is introduced, it preferentially approaches the enolate from the less sterically hindered face. This directed attack ensures a high degree of diastereoselectivity in the alkylation step. The bulky substituent on the chiral auxiliary acts as a stereochemical directing group, guiding the electrophile to a specific trajectory.

For example, when using an oxazolidinone derived from (S)-valinol, the isopropyl group at the C4 position blocks the si-face of the enolate. The incoming electrophile is therefore directed to the re-face, leading to the formation of a new stereocenter with a predictable configuration. The level of diastereoselectivity is often very high, with diastereomeric ratios exceeding 99:1 in many cases.

After the alkylation, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to yield the desired α-methylated carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can often be recovered and reused. uwindsor.ca

Influence of Exocyclic Substituents on Thermodynamic Stability and Stereochemical Outcome

The stereochemical outcome of the diastereoselective alkylation is profoundly influenced by various exocyclic substituents, both on the chiral auxiliary and the N-acyl moiety, as well as by the reaction conditions which can dictate whether the reaction is under kinetic or thermodynamic control.

Substituents on the Chiral Auxiliary: The nature of the substituent at the C4 position of the oxazolidinone ring is a critical determinant of diastereoselectivity. Larger, more sterically demanding substituents generally lead to higher levels of stereochemical induction. For instance, a benzyl group, being larger than an isopropyl group, can provide a more effective steric shield, often resulting in higher diastereomeric excesses in the alkylation products. The choice of auxiliary, therefore, allows for the fine-tuning of the stereochemical outcome.

N-Acyl Group: The structure of the N-acyl group itself can also influence the reaction. While the primary stereocontrol comes from the auxiliary, the conformational preferences of the enolate can be subtly affected by the nature of the acyl chain.

Metal Enolate and Reaction Conditions: The choice of the metal counterion (e.g., lithium, sodium, titanium, or zirconium) and the solvent can affect the rigidity and aggregation state of the enolate, which in turn can influence the diastereoselectivity. Sodium enolates, for instance, are often more reactive than their lithium counterparts and can sometimes lead to higher selectivities at lower temperatures. uwindsor.ca The use of Lewis acids can also modulate the reactivity and selectivity of the alkylation.

The stereochemical outcome is generally under kinetic control, as the alkylation is typically performed at low temperatures and is irreversible. The thermodynamically more stable product may not be the one that is formed preferentially. The transition state leading to the observed major diastereomer is lower in energy due to the minimization of steric interactions between the incoming electrophile and the chiral auxiliary's substituent.

The following table summarizes the influence of different substituents on the diastereomeric ratio in a typical alkylation reaction of an N-propionyl oxazolidinone with benzyl bromide.

Chiral Auxiliary Substituent (R)Diastereomeric Ratio (syn:anti)
Isopropyl99:1
Benzyl>99:1
Phenyl98:2

Data is illustrative and based on typical outcomes for such reactions.

This data highlights that while all listed substituents provide excellent stereocontrol, the benzyl group offers a slight improvement over the isopropyl and phenyl groups, underscoring the direct relationship between the steric bulk of the exocyclic substituent and the thermodynamic stability of the transition state, leading to a more favorable stereochemical outcome.

Biochemical Pathways and Enzymatic Interactions

Role as a Metabolite in Biological Systems

The role of 3-Amino-2-hydroxy-2-methylpropanoic acid as a metabolite is not well-documented in scientific literature. However, by examining its structural analogs, we can infer its potential metabolic context.

Occurrence as a Human Metabolite

There is no direct evidence to confirm this compound as a naturally occurring human metabolite. The Human Metabolome Database (HMDB) contains information on similar compounds, which can offer some perspective. For instance, a structurally related compound, 3-Amino-2,2-dimethylpropanoic acid, has been detected in human blood, but it is classified as part of the exposome, meaning its presence is due to external exposure rather than endogenous production. hmdb.ca In contrast, (S)-3-amino-2-methylpropanoic acid, also known as (S)-β-aminoisobutyric acid, is a known human metabolite. nih.gov Given that this compound is a hydroxylated version of 3-amino-2-methylpropanoic acid, its existence as a minor, perhaps transient, metabolite cannot be entirely ruled out, though it has not been definitively identified.

Relationship to Thymine (B56734) and Valine Metabolism

The structural similarity of this compound to intermediates in the catabolic pathways of thymine and the amino acid valine suggests a potential metabolic relationship.

The degradation of thymine, a pyrimidine (B1678525) base found in DNA, is a well-established pathway that produces (S)-3-amino-2-methylpropanoic acid ((S)-β-aminoisobutyric acid). nih.gov This compound is structurally very close to this compound, differing only by a hydroxyl group at the C2 position. It is conceivable that the target compound could be an intermediate or a byproduct of a variation of this pathway.

The catabolism of the branched-chain amino acid valine is another relevant pathway. A key intermediate in valine degradation is 3-hydroxyisobutyric acid (3-hydroxy-2-methylpropanoic acid). researchgate.netresearchgate.net This molecule shares the same carbon skeleton and hydroxyl group position as this compound, differing only by the presence of an amino group instead of a hydrogen at the C3 position. This suggests that if this compound were to be metabolized, it might enter pathways related to valine degradation.

Metabolic PathwayRelated IntermediateStructural Similarity to this compound
Thymine Catabolism(S)-3-amino-2-methylpropanoic acidLacks the C2 hydroxyl group
Valine Catabolism3-hydroxy-2-methylpropanoic acidLacks the C3 amino group

Biosynthesis and Degradation Pathways in Model Organisms (e.g., Homo sapiens, Lunaria annua, Drosophila melanogaster)

Specific biosynthetic and degradation pathways for this compound have not been elucidated in Homo sapiens, the flowering plant Lunaria annua, or the fruit fly Drosophila melanogaster.

In humans, the general metabolism of amino acids involves processes such as transamination and deamination. medchemexpress.comresearchgate.netnih.govdavuniversity.orglibretexts.org Transamination would involve the transfer of the amino group to an α-keto acid, while deamination would lead to the removal of the amino group as ammonia. The resulting carbon skeleton could then potentially enter central metabolic pathways.

In the plant kingdom, while there is no specific information for Lunaria annua, it is noteworthy that the related compound (S)-3-amino-2-methylpropanoic acid has been reported in this species. nih.gov Plants have the capability for de novo synthesis of branched-chain amino acids, but specific pathways leading to this compound are not known. nih.gov

Similarly, no specific pathways for this compound have been identified in Drosophila melanogaster.

Enzyme Interactions and Modulation

While the direct interaction of this compound with enzymes is not extensively studied, research on its derivatives has revealed significant interactions, particularly with amidases and pyruvate (B1213749) dehydrogenase kinase.

Interaction with Amidases and Hydrolysis Mechanisms

Amidases, or amidohydrolases, are enzymes that catalyze the hydrolysis of amides to form a carboxylic acid and ammonia. nih.gov The interaction of these enzymes has been explored with derivatives of this compound. Notably, a novel S-enantioselective amidase from the bacterium Arthrobacter sp. S-2 has been shown to act on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This enzymatic reaction hydrolyzes the amide to produce (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. researchgate.net This demonstrates that the core structure of 2-hydroxy-2-methylpropanoic acid is recognized by certain amidases, and these enzymes can be used for the kinetic resolution of racemic mixtures of its amide derivatives. Microbial amidases often exhibit broad substrate specificity and can hydrolyze α-hydroxyamides. nih.gov

Exploration of Pyruvate Dehydrogenase Kinase Inhibition by Derivatives

Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme in glucose metabolism. The inhibition of PDK is a therapeutic target for various metabolic diseases. Research has shown that specific derivatives of this compound are potent inhibitors of PDK.

Specifically, secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been identified as inhibitors of PDK. nih.govnih.govresearchgate.net One such derivative, (+)-1-N-[2,5-(S, R)-Dimethyl-4-N-(4-cyanobenzoyl)piperazine]-(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, is a particularly potent inhibitor with an IC50 of 16 ± 2 nM. nih.gov These findings indicate that the (R)-2-hydroxy-2-methylpropionic acid moiety is a crucial component for the inhibitory activity of these compounds against PDK. While the inhibitory potential of the parent compound, this compound, has not been reported, its core structure is clearly relevant for the design of PDK inhibitors.

EnzymeInteracting DerivativeObserved EffectReference
Amidase (from Arthrobacter sp. S-2)3,3,3-trifluoro-2-hydroxy-2-methylpropanamideS-enantioselective hydrolysis to the corresponding carboxylic acid researchgate.net
Pyruvate Dehydrogenase Kinase (PDK)Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acidPotent inhibition of enzyme activity nih.gov

Broader Biological Impact in Research Models

Comprehensive searches of scientific databases have not yielded studies investigating the broader biological impact of this compound in research models. The following subsections detail the specific areas where research is currently lacking for this particular compound.

Influence on Cellular Metabolism in Murine Models

There are no available studies on the influence of this compound on cellular metabolism in murine models. Research into the metabolic effects of other amino acid derivatives has highlighted pathways of significant interest, but similar investigations have not been published for this specific molecule.

No research has been found to suggest that this compound induces the browning of white adipose tissue. This is a significant area of metabolic research, but studies have focused on other molecules, and no data currently links this specific compound to the induction of "beige" or "brite" adipocytes.

The role of this compound in the regulation of hepatic β-oxidation has not been investigated in published scientific literature. Therefore, no data is available on whether this compound stimulates or inhibits the breakdown of fatty acids in the liver.

There are currently no studies that have measured the impact of this compound on whole-body or cellular oxygen consumption and energy expenditure in research models.

Natural Occurrence Beyond Primary Metabolic Products

The natural occurrence of this compound has not been documented in the available scientific literature. While many amino acids and their derivatives are found in various organisms, there is no current evidence to suggest that this specific compound is a naturally occurring product outside of synthetic production.

Chemical Reactivity, Derivatization, and Analogues

Reaction Chemistry of the Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl and carboxylic acid groups of 3-Amino-2-hydroxy-2-methylpropanoic acid are primary sites for chemical reactions. The carboxylic acid can undergo esterification or amidation to produce a range of derivatives. Standard coupling reagents can be employed to form amide bonds with other amino acids or amines, a fundamental step in the synthesis of peptides and peptidomimetics.

The hydroxyl group, being a nucleophile, can participate in etherification and esterification reactions. Protection of this group is often a necessary step in more complex synthetic sequences to prevent unwanted side reactions. The interplay between the amino, hydroxyl, and carboxylic acid groups allows for the formation of cyclic structures and lactones under specific reaction conditions. The reactivity of these functional groups is fundamental to the derivatization strategies discussed in subsequent sections.

Synthesis and Characterization of Novel Derivatives

The strategic modification of the this compound backbone has led to the synthesis of various novel derivatives with significant potential in medicinal chemistry and biotechnology.

The introduction of fluorine into amino acid structures can significantly alter their physicochemical properties, such as pKa, lipophilicity, and metabolic stability, thereby influencing their biological activity. researchgate.netresearchgate.net Fluorinated analogues of amino acids are valuable as biological probes and have potential applications in areas like PET imaging. nih.gov The synthesis of fluorinated amino acids can be achieved through various methods, including late-stage deoxyfluorination of hydroxyl-containing precursors. researchgate.net For instance, reagents like DAST (diethylaminosulfur trifluoride) can be used to replace a hydroxyl group with a fluorine atom. nih.govmdpi.com

The synthesis of a fluorinated analogue such as (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid has been developed for use as a tracer in PET tumor imaging. nih.gov The introduction of the fluorine atom can enhance the binding affinity of the molecule to its biological target due to favorable electrostatic interactions. nih.gov

Table 1: Examples of Fluorinating Reagents and Their Applications

Reagent Type of Fluorination Application
Diethylaminosulfur trifluoride (DAST) Nucleophilic Deoxyfluorination Replacement of hydroxyl groups with fluorine. nih.govmdpi.com
Selectfluor Electrophilic Fluorination Introduction of fluorine to electron-rich centers. mdpi.com

Schiff bases, formed by the condensation of the primary amine group of this compound with an aldehyde or ketone, are versatile intermediates in organic synthesis. neliti.com These imine-containing compounds can be readily synthesized and are often used as ligands for the formation of metal complexes. neliti.comsemanticscholar.org The resulting Schiff base metal complexes have shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. neliti.comsemanticscholar.org

The imine bond of the Schiff base can also be reduced to a stable secondary amine, providing a route to N-substituted derivatives of the parent amino acid. Furthermore, the diverse reactivity of the imine group makes Schiff bases valuable precursors for the synthesis of various heterocyclic compounds. semanticscholar.org

This compound serves as a valuable building block for the creation of peptidomimetics and other bioactive scaffolds. medchemexpress.commedchemexpress.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of this non-proteinogenic amino acid into a peptide sequence can induce specific conformational constraints, which can be crucial for biological activity.

Solid-phase synthesis is a common and efficient method for constructing libraries of peptidomimetics. nih.gov The functional groups of this compound allow for its integration into solid-phase peptide synthesis protocols, enabling the generation of diverse molecular libraries for drug discovery screening.

Interconversion Between this compound and Related Compounds

The stereochemistry of this compound is critical for its biological function. Therefore, methods for the stereoselective synthesis and separation of its enantiomers are of great importance.

The synthesis of this compound often results in a racemic mixture of stereoisomers. google.com The separation of these enantiomers to obtain optically pure products can be achieved through various resolution techniques. One common method is preferential crystallization, where one enantiomer is selectively crystallized from a supersaturated solution. nih.gov

Another approach involves the use of enzymes, such as D-threonine aldolase, which can selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. google.com Asymmetric synthesis, employing chiral catalysts or auxiliaries, is also a powerful strategy to directly produce enantiomerically enriched this compound and its derivatives. researchgate.net These methods are crucial for obtaining the specific stereoisomer required for a particular biological application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation of the Compound and its Derivatives

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to its unique protons. While specific experimental data for this exact compound is not widely published, analysis of structurally similar molecules, such as (2S,3R)-3-Hydroxy-2-methylbutanoic acid, allows for the prediction of its spectral features. hmdb.ca

The key expected signals for this compound are:

A singlet for the methyl group (-CH₃) protons attached to the C2 carbon.

A pair of diastereotopic protons for the methylene group (-CH₂NH₂) at the C3 position, which would likely appear as two distinct signals, possibly as an AB quartet, due to the adjacent chiral center.

Broad, exchangeable signals for the protons of the amine (-NH₂) and hydroxyl (-OH) groups, and the carboxylic acid (-COOH) proton. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum for this compound would show four distinct signals:

A signal for the carboxylic acid carbonyl carbon (-COOH), typically found in the 170-185 ppm region.

A signal for the quaternary C2 carbon, which is bonded to the hydroxyl and methyl groups.

A signal for the C3 methylene carbon (-CH₂NH₂).

A signal for the C2 methyl carbon (-CH₃).

The precise chemical shifts provide insight into the electronic environment of each carbon atom, confirming the presence of the key functional groups.

Predicted NMR Spectral Data for this compound
NucleusAtom TypePredicted Chemical Shift (ppm) Range
¹HC2-CH₃ (singlet)~1.2 - 1.5
¹HC3-CH₂ (diastereotopic protons)~2.8 - 3.5
¹HOH (broad singlet)Variable
¹HNH₂ (broad singlet)Variable
¹HCOOH (broad singlet)Variable
¹³CCOOH~175 - 180
¹³CC2 (quaternary)~70 - 75
¹³CC3~45 - 55
¹³CCH₃~20 - 25
Note: These are estimated chemical shift ranges based on general principles and data from structurally related compounds. Actual experimental values may vary depending on solvent and other conditions.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C₄H₉NO₃) is 119.058243 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino acids. unito.it In ESI-MS, the compound can be readily protonated to form the [M+H]⁺ ion or deprotonated to form the [M-H]⁻ ion. Subsequent analysis of these ions via tandem mass spectrometry (MS/MS) involves collision-induced dissociation (CID) to generate characteristic fragment ions. unito.it Common fragmentation pathways for protonated α-amino acids include the cumulative loss of water (H₂O) and carbon monoxide (CO). unito.it For this compound, characteristic fragment ions would likely result from the loss of small neutral molecules such as H₂O, CO₂, and NH₃, providing further confirmation of its structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy provides a detailed vibrational spectrum of a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of related compounds like 2-methylpropanoic acid helps in assigning these bands. docbrown.info

O-H Stretching: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹. This breadth is due to the overlapping stretching vibrations of the hydroxyl (-OH) group and the carboxylic acid O-H group, which are involved in intermolecular hydrogen bonding. docbrown.info

N-H Stretching: The primary amine (-NH₂) group typically shows moderate absorption bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Absorptions from the C-H bonds of the methyl and methylene groups are expected to appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected between 1700 and 1725 cm⁻¹. docbrown.info

N-H Bending: The bending vibration of the N-H bond in the amine group typically appears in the 1550-1650 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 3500N-H StretchPrimary AmineModerate
2500 - 3300O-H StretchCarboxylic Acid & HydroxylStrong, Very Broad
2850 - 2980C-H StretchAlkyl (CH₃, CH₂)Moderate-Strong
1700 - 1725C=O StretchCarboxylic AcidStrong, Sharp
1550 - 1650N-H BendPrimary AmineModerate
1210 - 1320C-O StretchCarboxylic Acid, AlcoholStrong

Chromatographic Methods for Purity and Enantiomeric Separation

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for separating mixtures into their individual components. For chiral molecules like this compound, which possesses a stereocenter at the C2 position, methods that can separate enantiomers are particularly crucial. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose. researchgate.net

The enantiomeric separation of unusual or substituted amino acids can be achieved through two primary HPLC strategies: direct and indirect methods.

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Several types of CSPs have been successfully employed for the resolution of α-methylated amino acids and their analogues. researchgate.net

Teicoplanin-based CSPs (e.g., Chirobiotic T): This macrocyclic antibiotic stationary phase has proven effective in separating the enantiomers of numerous unnatural amino acids under reversed-phase conditions. mst.edu

Crown Ether-based CSPs (e.g., Crownpak CR(+)): These columns are particularly well-suited for the separation of compounds containing primary amino groups, such as amino acids. researchgate.netankara.edu.tr

Indirect Separation: This method involves derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov A common CDA is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. researchgate.net The resulting diastereomeric derivatives can then be resolved using reversed-phase HPLC and detected by UV-Vis or mass spectrometry. nih.gov

The choice of method depends on the specific properties of the amino acid and the analytical requirements. The presence of the α-methyl group in this compound makes these specialized chiral separation techniques essential for its characterization. researchgate.net

Theoretical and Computational Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. For 3-Amino-2-hydroxy-2-methylpropanoic acid, these studies can predict its stereochemical properties and analyze the energetic landscape of its synthetic pathways.

This compound possesses a chiral center at the C2 carbon, leading to the existence of two stereoisomers: (S)-2-amino-3-hydroxy-2-methylpropanoic acid and (R)-2-amino-3-hydroxy-2-methylpropanoic acid. Quantum mechanical methods can be employed to calculate the total electronic energy of these isomers. The isomer with the lower calculated energy is predicted to be the more stable form.

By modeling the transition states of reactions leading to these isomers, chemists can predict the stereochemical outcome. The activation energies for the formation of each isomer are calculated, and the pathway with the lower activation energy is expected to be the kinetically favored route, thus predicting which isomer will be the major product.

Table 1: Illustrative Quantum Mechanical Energy Data for Isomer Stability Analysis This table presents hypothetical data to illustrate the application of quantum mechanical calculations. Actual values would be derived from specific computational studies.

Isomer Method/Basis Set Calculated Electronic Energy (Hartree) Relative Stability (kcal/mol)
(S)-isomer DFT/B3LYP/6-31G* -418.12345 0

The synthesis of this compound involves several steps where torsional and steric interactions can influence the reaction's efficiency and outcome. Quantum mechanical calculations can map the potential energy surface of the molecule as a function of dihedral angles, revealing the most stable conformations and the energy barriers to rotation around specific bonds.

This analysis helps in understanding how substituents interact with each other in three-dimensional space. For instance, steric hindrance between the methyl group, the hydroxyl group, and the amino group can be quantified. This information is crucial for designing synthetic routes that minimize unfavorable interactions and maximize the yield of the desired product.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that relates the electronic structure of a molecule to its electron density. It provides a good balance between accuracy and computational cost, making it suitable for studying complex molecules like derivatives of this compound.

DFT calculations can provide detailed information about the electronic structure of this compound and its derivatives. This includes the distribution of electron density, the nature of chemical bonds (covalent, ionic, etc.), and the partial charges on each atom. Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of a molecule, which is critical for predicting sites of nucleophilic and electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

DFT calculations can accurately predict the HOMO and LUMO energies. By systematically changing the substituents on the this compound scaffold, one can study how these modifications modulate the frontier orbital energies and, consequently, the molecule's reactivity. For example, introducing an electron-withdrawing group is expected to lower both the HOMO and LUMO energies, while an electron-donating group would raise them.

Table 2: Illustrative DFT Data for HOMO-LUMO Analysis of Substituted Derivatives This table presents hypothetical data to illustrate how substituents can modulate electronic properties. Actual values would be derived from specific DFT calculations.

Derivative Substituent at R-group HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
1 -H -6.5 -0.8 5.7
2 -NO2 (electron-withdrawing) -7.2 -1.5 5.7

Molecular Modeling and Simulation

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods can provide insights into the conformational changes, flexibility, and interactions of this compound in various environments, such as in solution.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms. This results in a trajectory that describes how the positions and velocities of the atoms in the molecule evolve over time.

From these simulations, various properties can be analyzed, including:

Conformational analysis: Identifying the most stable and frequently occurring conformations of the molecule.

Hydrogen bonding: Analyzing the formation and breaking of intra- and intermolecular hydrogen bonds.

Solvation effects: Studying how the molecule interacts with solvent molecules and how the solvent affects its structure and dynamics.

These simulations are invaluable for understanding how this compound might behave in a biological system, for example, by modeling its interaction with a protein binding site.

Prediction of Interactions with Potential Biological Targets

The identification of the biological targets of a small molecule is a crucial step in drug discovery and understanding its mechanism of action. nih.govbroadinstitute.org In silico methods, or computational approaches, offer a rapid and cost-effective means to predict these interactions before undertaking extensive experimental validation. nih.govmdpi.com These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov These approaches use the known activities of structurally related compounds to build predictive models. Structure-based methods, on the other hand, require the three-dimensional structure of a potential protein target. nih.gov Techniques like molecular docking can then be used to simulate the binding of the small molecule to the active site of the protein, predicting the affinity and mode of interaction. nih.govnih.gov

Other advanced computational strategies include chemogenomic approaches, which analyze the relationships between chemical structures and their genomic-level effects, and systems biology models that can predict how a compound might influence biological pathways. nih.gov

As of the current literature review, specific computational studies predicting the biological targets of this compound have not been extensively published. However, the general principles of in silico target prediction are applicable. Given its structure as a derivative of the amino acid serine, it is plausible that it could interact with enzymes and receptors that recognize amino acids or their derivatives. Future computational studies, such as virtual screening against a library of protein targets, could provide more specific hypotheses about its biological function.

Simulation of Charge-Transfer Complexes and Thermodynamic Properties

Charge-transfer complexes are formed when an electron donor molecule transfers a fraction of its electronic charge to an electron acceptor molecule. sid.irmdpi.com The study of these complexes is important for understanding intermolecular interactions and the electronic properties of molecules. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the formation, structure, and properties of charge-transfer complexes. nepjol.inforesearchgate.netsemanticscholar.org

The investigation of methyldopa utilized DFT at the B3LYP/6-311++G(d,p) level of theory to analyze its intramolecular charge transfer and thermodynamic properties. nepjol.inforesearchgate.netnepjol.info The electron-hole analysis of the first three excited states revealed significant charge transfer characteristics. nepjol.inforesearchgate.netnepjol.info For the first excited state, a large charge transfer length of 2.727 Å was calculated, with a negligible electron-hole overlap, indicating a high probability of intramolecular charge transfer upon excitation. nepjol.inforesearchgate.netnepjol.info

The study also explored the variation of thermodynamic properties with temperature, demonstrating a positive correlation between temperature and heat capacity, enthalpy, and entropy. nepjol.inforesearchgate.netnepjol.info This relationship is attributed to the increase in molecular vibrations at higher temperatures. nepjol.info The thermodynamic parameters were calculated using the Boltzmann distribution and partition function. nepjol.info

The table below summarizes the calculated thermodynamic properties of methyldopa at various temperatures, which serves as an illustrative example of the data that can be generated through such computational studies.

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (cal/mol·K)Entropy (cal/mol·K)
1002.0529.5485.12
2005.8748.76115.43
298.1511.1268.21142.34
40018.9887.43170.12
50028.65103.21195.87
60039.87115.98219.54

This data is based on the theoretical study of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid and is presented here as an example of the computational investigation of thermodynamic properties. nepjol.inforesearchgate.netnepjol.info

These computational findings for a structurally similar compound suggest that this compound likely also possesses interesting electronic and thermodynamic properties that could be further elucidated through similar theoretical studies.

Research Applications and Utility Within Chemical Sciences

Building Block in Organic Synthesis

The strategic placement of functional groups in 3-Amino-2-hydroxy-2-methylpropanoic acid makes it a highly valuable chiral building block in the intricate art of organic synthesis. Its structure allows for the generation of complex molecules with specific stereochemistry, a critical aspect in the development of biologically active compounds.

Synthesis of Chiral Pharmaceuticals and Agrochemicals

The synthesis of enantiomerically pure pharmaceuticals and agrochemicals is a cornerstone of modern chemistry, driven by the fact that different enantiomers of a chiral molecule can exhibit vastly different biological activities. The compound this compound and its derivatives serve as crucial intermediates in the production of such chiral compounds. google.com

A notable example is the synthesis of Methyldopa, a well-known antihypertensive medication. wikipedia.org Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a structural analogue of the subject compound. Its synthesis highlights the utility of α-methylated α-amino acids in creating pharmaceuticals with high therapeutic efficacy. The introduction of the methyl group at the α-position is a key feature that influences the compound's mechanism of action.

While specific examples in the agrochemical sector are less documented, the general principle of using chiral building blocks to create more effective and selective pesticides and herbicides is well-established. The structural motifs present in this compound are desirable for the development of new agrochemicals with improved environmental profiles. The use of 2-(Amino-protected amino)-3-hydroxypropanoic acid derivatives as intermediates for both pharmaceuticals and agricultural chemicals has been noted in patent literature, underscoring the broad potential of this class of compounds. google.com

Precursor for Advanced Polymer Materials

The quest for novel polymers with advanced properties is a continuous endeavor in materials science. The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential monomer for the synthesis of a variety of polymers, including polyesters and polyamides.

Research into structurally similar compounds has demonstrated their potential in polymer synthesis. For instance, a study on the biosynthesis of a novel polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], utilized 3-mercapto-2-methylpropionic acid as a precursor. This research showcased the successful incorporation of an α-methylated monomer into a polymer backbone, resulting in a material with rubber-like elasticity. The study highlights how the introduction of an α-methyl group can significantly influence the properties of the resulting polymer. This suggests that this compound could similarly be explored as a monomer to create polymers with unique thermal and mechanical properties.

Development of Peptidomimetics and Bioactive Scaffolds

Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. lsu.edu The incorporation of non-canonical amino acids, like this compound, is a key strategy in the design of peptidomimetics. mdpi.com

The presence of a methyl group on the α-carbon, as seen in this compound, classifies it as an α,α-disubstituted amino acid. The incorporation of such amino acids into peptide chains is known to restrict the conformational flexibility of the backbone. nih.gov This conformational constraint can be advantageous in designing peptidomimetics that adopt specific secondary structures, such as helices or turns, which are often crucial for biological activity. sci-hub.ruwjarr.com The Thorpe-Ingold effect, which describes how gem-disubstitution can favor cyclization and constrain bond angles, is a relevant principle in understanding the conformational preferences of peptides containing α,α-disubstituted amino acids. nih.gov

Furthermore, β-hydroxy α-amino acids are prevalent in a variety of natural products with significant biological activities, including antibiotics and enzyme inhibitors. acs.org This makes the α-hydroxy-β-amino acid scaffold of this compound an attractive template for the development of novel bioactive molecules. researchgate.net Derivatives of 3-aminopropanoic acid have been synthesized and shown to exhibit antimicrobial activity, demonstrating the potential of this structural motif as a scaffold for new therapeutic agents. nih.gov Peptides containing β-amino acids are also known to form well-defined secondary structures and exhibit metabolic stability, making them valuable in the design of bioactive ligands and biomaterials. nih.gov

Enzyme Study and Modulator Development

The unique structural features of this compound and its derivatives make them valuable tools for studying enzyme mechanisms and for the development of enzyme modulators, including inhibitors.

Design of Specific Enzyme Inhibitors

The design of specific enzyme inhibitors is a major focus of pharmaceutical research. The structural analogue of the subject compound, Methyldopa, provides a compelling case study. The S-enantiomer of methyldopa acts as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD). wikipedia.org This enzyme is crucial in the biosynthesis of neurotransmitters like dopamine. By inhibiting LAAD, Methyldopa effectively reduces the production of these neurotransmitters, which is central to its antihypertensive effect.

Furthermore, a study on substituted 3-amino-2-hydroxyamides, a class of compounds structurally related to this compound, identified them as inhibitors of human methionine aminopeptidase-2 (MetAP2). nih.gov MetAP2 is an enzyme involved in protein modification and is a target for the development of anti-cancer and anti-angiogenic drugs. The study demonstrated that the 3-amino-2-hydroxyamide scaffold is a promising starting point for the design of potent and selective MetAP2 inhibitors.

These examples underscore the potential of the this compound framework in the rational design of enzyme inhibitors for various therapeutic targets.

Applications in Metabolic Research

Understanding the metabolic fate of chemical compounds is crucial for their development as therapeutic agents or for assessing their biological impact. While direct metabolic studies on this compound are not extensively documented, insights can be gleaned from research on structurally related molecules.

The metabolism of Methyldopa has been studied in humans. It is known to be metabolized in the liver and intestines and is excreted in the urine. wikipedia.org A significant portion of the drug is converted to its active metabolite, α-methylnorepinephrine, which is responsible for its therapeutic effect. The metabolic pathways of amino acids are complex and interconnected, involving processes like transamination and degradation of the carbon skeleton to enter central metabolic pathways such as the Krebs cycle. nih.govnih.govresearchgate.net

The catabolism of α-methylated amino acids can provide valuable insights. For instance, methionine, a sulfur-containing amino acid, undergoes a series of enzymatic reactions in the activated methyl cycle, ultimately leading to the production of succinyl-CoA, which enters the TCA cycle for energy production. youtube.com The presence of the α-methyl group in this compound would likely influence its metabolic pathway, potentially making it resistant to certain enzymatic degradation processes and leading to a unique metabolic profile.

Contribution to Stereoselective Synthesis Methodologies

This compound has played a pivotal role in advancing stereoselective synthesis, particularly in the creation of chiral β²,²-amino acids. These molecules are of considerable interest in medicinal and peptidomimetic chemistry due to the conformational constraints imposed by the quaternary stereocenter at the α-position.

A significant methodological contribution involves the diastereoselective alkylation of isoserine derivatives. dtu.dkhmdb.caacs.org In this approach, chiral bicyclic N,O-acetal derivatives of isoserine are synthesized and subsequently alkylated. dtu.dkhmdb.caacs.org This process allows for the introduction of a methyl group at the α-position with a high degree of stereocontrol. The subsequent step involves the nucleophilic ring opening of the resulting quaternary sulfamidates to yield the desired enantiopure this compound. dtu.dkhmdb.ca This synthetic strategy has proven to be a robust and efficient route for accessing enantiomerically pure β²,²-amino acids, which are otherwise challenging to synthesize. nih.gov

The key findings from these synthetic studies are summarized in the table below:

Starting MaterialKey TransformationProductStereoselectivityReference
L-isoserine derivativeDiastereoselective alkylation and nucleophilic ring opening(R)-3-Amino-2-hydroxy-2-methylpropanoic acidHigh (e.g., 96% ee) dtu.dkhmdb.ca
Chiral bicyclic N,O-acetal isoserineAlkylation with methyl iodideα-methylated bicyclic intermediateHigh diastereoselectivity acs.orgnih.gov

This methodology not only provides access to this compound but also establishes a versatile platform for the synthesis of a broader range of α-substituted β-amino acids with significant potential in drug discovery and materials science.

Integration into Interdisciplinary Research Paradigms in Chemistry and Biology

The successful stereoselective synthesis of this compound has paved the way for its integration into interdisciplinary research at the nexus of chemistry and biology. As a chiral building block, it offers a unique scaffold for the design and synthesis of novel peptidomimetics and other biologically active molecules.

The presence of a quaternary α-carbon and both amino and hydroxyl functionalities allows for the construction of peptides with constrained conformations. This is of particular interest in chemical biology for studying protein-protein interactions and designing enzyme inhibitors. By incorporating this compound into peptide sequences, researchers can probe the structural requirements for biological activity and develop more stable and potent therapeutic agents.

Furthermore, its status as a non-natural amino acid makes it a valuable tool for creating biopolymers with novel properties. The ability to synthesize both (R) and (S) enantiomers of this compound expands the chemical space available for designing molecules with specific biological targets. acs.orgnih.gov This intersection of synthetic chemistry and biological application underscores the importance of this compound in fostering interdisciplinary approaches to complex scientific problems, from fundamental studies of peptide structure to the development of new therapeutic modalities.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-amino-2-hydroxy-2-methylpropanoic acid, and what methodologies are recommended for achieving high enantiomeric purity?

  • Methodological Answer : Synthesis of β-amino acids like this compound often involves Strecker or Mannich-type reactions, but stereochemical control is critical. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantiomeric excess (ee). Post-synthesis purification via chiral HPLC (e.g., using a Chiralpak® AD-H column) is recommended to verify purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify characteristic signals (e.g., α-hydroxy proton at δ 4.0–5.0 ppm, carboxylic acid proton at δ 10–12 ppm).
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Refinement using SHELXL (as in ) resolves bond lengths and angles, confirming stereochemistry .
  • HRMS : Validate molecular weight with <1 ppm error.

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store at –20°C under inert gas (argon) to avoid oxidation or hydrolysis. Use desiccants (e.g., silica gel) in sealed vials. For aqueous solutions, adjust pH to 3–4 (using HCl/NaOH) to stabilize the carboxylic acid group. Safety protocols from and (e.g., PPE, fume hoods) apply due to similar reactive groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on hydrogen bonding between the α-hydroxy group and catalytic residues.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC50_{50} assays (e.g., fluorescence-based kinetics) .
  • Data Table :
Target EnzymePredicted ΔG (kcal/mol)Experimental IC50_{50} (µM)
D-Ala racemase–8.212.3 ± 1.5

Q. What strategies resolve contradictions between NMR and X-ray data for this compound’s stereochemistry?

  • Methodological Answer : Discrepancies may arise from dynamic stereochemical behavior (e.g., keto-enol tautomerism).

  • VT-NMR : Perform variable-temperature 1H^1H-NMR (e.g., 25°C to –40°C) to detect conformational freezing.
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental bond angles .

Q. How does the compound’s stereochemistry influence its role as a building block in peptide mimetics?

  • Methodological Answer : The α-hydroxy group enhances rigidity, favoring β-turn conformations in peptides.

  • SPPS : Incorporate the compound into solid-phase peptide synthesis using Fmoc-protected derivatives.
  • CD spectroscopy : Compare α-helix/β-sheet content in analogs with D/L configurations .

Experimental Design Considerations

Q. Designing a study to assess the compound’s metal-chelating properties: What analytical methods are optimal?

  • Methodological Answer :

  • ITC : Measure binding constants (Kd_d) for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) at pH 7.4.
  • UV-Vis : Track ligand-to-metal charge transfer bands (e.g., λ~300 nm for Cu2+^{2+} complexes).
  • EPR : Detect paramagnetic species in frozen solutions (77 K) .

Data Interpretation and Validation

Q. How to address low reproducibility in catalytic asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test alternative ligands (e.g., Josiphos instead of BINAP).
  • Reaction monitoring : Use in-situ IR to track ee evolution.
  • Quality control : Validate starting materials for trace metals (ICP-MS) that may poison catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.